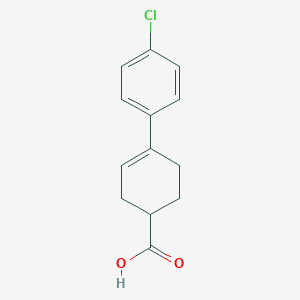

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid

Vue d'ensemble

Description

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is an organic compound featuring a cyclohexene ring substituted with a carboxylic acid group and a chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexene and 4-chlorobenzene.

Reaction Conditions: A Friedel-Crafts acylation reaction is employed, where cyclohexene reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the cyclohexene ring to a cyclohexane ring.

Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, where substituents like nitro groups (NO2) can be introduced using nitrating agents.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, room temperature or elevated temperatures.

Substitution: Nitrating agents, sulfuric acid (H2SO4), nitric acid (HNO3).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of cyclohexane derivatives.

Substitution: Introduction of nitro groups or other electrophiles on the chlorophenyl ring.

Applications De Recherche Scientifique

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development, particularly in the treatment of inflammatory diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, modulating their activity.

Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or block the activation of certain signaling pathways, leading to reduced inflammation.

Comparaison Avec Des Composés Similaires

4-Chlorophenylacetic acid: Similar in structure but lacks the cyclohexene ring.

4-Chlorophenoxyacetic acid: Contains a phenoxy group instead of a cyclohexene ring.

4-Chlorobenzoic acid: Similar aromatic ring but with a different carboxylic acid placement.

Uniqueness: 4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is unique due to its combination of a cyclohexene ring and a chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

4-(4-Chlorophenyl)-cyclohex-3-enecarboxylic acid is an organic compound characterized by its cyclohexene ring, chlorophenyl group, and carboxylic acid functional group. This unique structure contributes to its diverse biological activities, including potential applications in medicinal chemistry, environmental science, and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₃ClO₂

- CAS Number : 49708-81-8

The chlorophenyl group enhances the compound's lipophilicity, which can influence its interaction with biological membranes and its overall biological activity.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation. This inhibition can lead to reduced production of pro-inflammatory cytokines and modulation of signaling pathways critical for tumor growth.

- Cellular Interactions : Studies indicate that the compound interacts with various cellular targets, potentially affecting gene expression and cellular metabolism. For example, it has shown cytotoxic effects on human colon cancer cell lines (HCT-116), suggesting its potential as an anticancer agent.

- Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties, making it a candidate for drug development targeting bacterial infections.

In Vitro Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cytotoxicity : The compound demonstrated significant inhibition of cell proliferation in HCT-116 cells, indicating potential utility in cancer treatment strategies.

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing promising results in inhibiting bacterial growth, although detailed mechanisms remain to be elucidated.

Biodegradation Studies

In environmental science, the degradation pathways of this compound have been explored:

- Microbial Degradation : Research has shown that certain bacterial strains (e.g., Pseudomonas sp.) can metabolize this compound effectively. Analytical techniques such as mass spectrometry have been employed to monitor degradation products, indicating its potential for bioremediation applications.

Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Cytotoxicity | Inhibits proliferation in HCT-116 cells | |

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Potential inhibition of inflammatory enzymes | |

| Microbial Degradation | Metabolized by Pseudomonas sp. |

Case Studies

- Cytotoxic Effects on Cancer Cells : A study investigated the effects of this compound on HCT-116 cells. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones compared to control groups.

Propriétés

IUPAC Name |

4-(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1,5-8,11H,2-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEVPYKWPGVGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1C(=O)O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614302 | |

| Record name | 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165317-79-3 | |

| Record name | 4'-Chloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.